Trybizine

描述

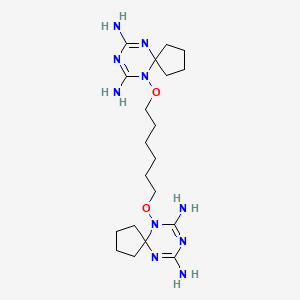

Structure

3D Structure

属性

分子式 |

C20H36N10O2 |

|---|---|

分子量 |

448.6 g/mol |

IUPAC 名称 |

10-[6-[(7,9-diamino-6,8,10-triazaspiro[4.5]deca-6,8-dien-10-yl)oxy]hexoxy]-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine |

InChI |

InChI=1S/C20H36N10O2/c21-15-25-17(23)29(19(27-15)9-3-4-10-19)31-13-7-1-2-8-14-32-30-18(24)26-16(22)28-20(30)11-5-6-12-20/h1-14H2,(H4,21,23,25,27)(H4,22,24,26,28) |

InChI 键 |

UZYBDGRUCPKVOJ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2(C1)N=C(N=C(N2OCCCCCCON3C(=NC(=NC34CCCC4)N)N)N)N |

同义词 |

O,O'-bis(1,2-dihydro-2,2-tetramethylene-4,6-diamino-S-triazin-1-yl)-1,6-hexanediol dihydrochloride SIPI-1029 trybizine trybizine hydrochloride |

产品来源 |

United States |

Synthetic Chemistry of Trybizine and Its Analogs

Established Synthetic Pathways for Trybizine

The synthesis of this compound hydrochloride follows a defined series of reactions, building the complex bis-triazine (B1207110) structure from simpler precursors.

Methodological Foundations and Reaction Sequences

One established pathway for synthesizing this compound hydrochloride involves a multi-step sequence starting with benzoylhydroxamic acid (I) and 1,6-dibromohexane (B150918) wikipedia.org. These two reactants combine to form hexamethylene-1,6-bis(benzoylhydroxamate) (II) wikipedia.org. Subsequent hydrolysis of compound (II) yields O,O'-diamino-1,6-hexanediol dihydrochloride (B599025) (III) wikipedia.org. This intermediate (III) then reacts with dicyandiamide (B1669379) to produce O,O'-bis(diguanidyl)-1,6-hexanediol dihydrochloride (IV) wikipedia.org. The final step involves the cyclization of (IV) with cyclopentanone (B42830) under acidic conditions to afford this compound hydrochloride wikipedia.org.

Another described route details the reaction of benzohydroxamic acid (I) with 1,6-dibromohexane (X) in the presence of NaOH in methanol (B129727) to yield bis benzohydroxamic ester (XI) nih.gov. Treatment of (XI) with HCl provides the substituted bis hydroxylamine (B1172632) (XII) nih.gov. This intermediate (XII) then reacts with dicyandiamide (V) in ethanol (B145695) to form the bis biguanide (B1667054) (XIII) nih.gov. Finally, cyclization of (XIII) with cyclopentanone (VII) and HCl completes the synthesis of this compound hydrochloride nih.gov.

A related synthetic strategy involves O-benzylhydroxylamine (IV) reacting with dicyaniamide (V) in ethanol to produce biguanide (VI) nih.gov. This biguanide (VI) is then cyclized with cyclopentanone (VII) and HCl to form 1-benzyloxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (VIII) nih.gov. Debenzylation of (VIII) using hydrogen over platinum dioxide (PtO2) in ethanol yields 1-hydroxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (IX) nih.gov. The final condensation of (IX) with 1,6-dibromohexane (X) using NaOH in methanol completes this alternative pathway nih.gov.

The traditional synthetic route for similar triazine compounds, such as the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with an amino-substituted phenylboronate, often necessitates harsh reaction conditions due to the reduced electrophilic character of the chlorine substituent on the triazine ring.

Table 1: Key Intermediates and Reagents in Established this compound Synthesis Pathways

| Intermediate/Compound Name | Precursors/Reactants | Conditions/Reagents | Source |

| Hexamethylene-1,6-bis(benzoylhydroxamate) (II) | Benzoylhydroxamic acid (I), 1,6-dibromohexane | wikipedia.org | |

| O,O'-diamino-1,6-hexanediol dihydrochloride (III) | Hexamethylene-1,6-bis(benzoylhydroxamate) (II) | Hydrolysis | wikipedia.org |

| O,O'-bis(diguanidyl)-1,6-hexanediol dihydrochloride (IV) | O,O'-diamino-1,6-hexanediol dihydrochloride (III), Dicyandiamide | wikipedia.org | |

| This compound Hydrochloride | O,O'-bis(diguanidyl)-1,6-hexanediol dihydrochloride (IV), Cyclopentanone | Acidic conditions | wikipedia.org |

| Bis benzohydroxamic ester (XI) | Benzohydroxamic acid (I), 1,6-dibromohexane (X) | NaOH, Methanol | nih.gov |

| Substituted bis hydroxylamine (XII) | Bis benzohydroxamic ester (XI) | HCl | nih.gov |

| Bis biguanide (XIII) | Substituted bis hydroxylamine (XII), Dicyandiamide (V) | Ethanol | nih.gov |

| This compound Hydrochloride | Bis biguanide (XIII), Cyclopentanone (VII) | HCl | nih.gov |

| Biguanide (VI) | O-benzylhydroxylamine (IV), Dicyaniamide (V) | Ethanol | nih.gov |

| 1-benzyloxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (VIII) | Biguanide (VI), Cyclopentanone (VII) | HCl | nih.gov |

| 1-hydroxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (IX) | 1-benzyloxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (VIII) | H2 over PtO2, Ethanol | nih.gov |

| This compound Hydrochloride | 1-hydroxy-2,2-dimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine (IX), 1,6-dibromohexane (X) | NaOH, Methanol | nih.gov |

Optimization of Reaction Conditions and Stereochemical Control

Optimization of reaction conditions in synthetic chemistry is a critical endeavor aimed at maximizing product yield, reducing reaction times, and enhancing purity. Common strategies include the traditional "One Factor At a Time" (OFAT) approach, where one parameter is varied while others are kept constant, and the more systematic Design of Experiments (DoE), which statistically evaluates multiple factors simultaneously to construct a model for desired outputs. More advanced techniques like self-optimization, an automated approach for discovering optimal conditions, and machine learning-guided strategies are also being explored to accelerate this process. While the provided information mentions the use of a "straightforward orthogonal synthetic pathway" in the context of optimizing the pharmacokinetic properties of this compound hydrochloride, specific details on the optimization of its reaction conditions (e.g., temperature, solvent, catalyst loading, reaction time) are not explicitly detailed.

Regarding stereochemical control, this compound's structure, O,O'-bis(4,6-diamino-1,2-dihydro-2,2-tetramethylene-s-triazine-1-yl)-1,6-hexanediol dihydrochloride, is symmetrical ilo.org. This symmetry suggests that the primary molecule itself does not possess multiple chiral centers that would necessitate complex asymmetric synthesis for its core structure. However, for the synthesis of chiral this compound analogs or derivatives with introduced stereocenters, stereochemical control becomes paramount. Stereoselective synthesis aims to control the relative and absolute configuration of newly formed stereogenic centers. Techniques commonly employed in asymmetric synthesis include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, and the application of chiral auxiliaries. Enantioselective synthesis, which introduces new stereocenters using chiral reagents or catalysts in substoichiometric quantities, is particularly powerful. Modern approaches also leverage computational chemistry and machine learning, with Bayesian optimization, for instance, capable of jointly optimizing objectives such as yield and stereoselectivity.

Novel Approaches in this compound Synthesis

The field of synthetic chemistry is continuously evolving, with a strong emphasis on developing more efficient, environmentally friendly, and precise methods. These novel approaches can significantly impact the production of complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Green chemistry, also known as sustainable chemistry, is a philosophical approach that designs chemical products and processes to reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for achieving this goal, emphasizing waste prevention, atom economy maximization, and the design of less hazardous chemical syntheses.

For the synthesis of this compound and its analogs, applying green chemistry principles would involve several considerations:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. This could involve exploring cascade reactions or solvent-free synthesis.

Safer Solvents and Auxiliaries: Replacing hazardous or volatile organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, or deep eutectic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements.

Renewable Feedstocks: Utilizing raw materials derived from renewable sources where technically and economically feasible.

Catalysis: Employing catalytic reagents, which are generally superior to stoichiometric reagents due to their high selectivity and efficiency, and their ability to minimize byproduct formation.

While specific "green" synthetic routes for this compound itself are not detailed in the provided search results, the general principles of green chemistry offer a roadmap for developing more sustainable production methods for this compound and its derivatives. For instance, the use of biocatalysis or enzymatic transformations could provide sustainable alternatives to traditional chemical synthesis methods.

Catalytic Methods and Asymmetric Synthesis of this compound Derivatives

Catalytic methods are central to modern synthetic chemistry, offering enhanced selectivity, efficiency, and reduced waste compared to stoichiometric reactions. The application of various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, has significantly contributed to the development of greener synthetic routes. For example, catalytic reduction is a widely exploited method for preparing various chemical intermediates.

Asymmetric synthesis is a specialized area focused on preferentially producing one enantiomer of a chiral compound over another. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Given that this compound itself is a symmetrical molecule, asymmetric synthesis would primarily be relevant for the creation of chiral this compound derivatives or analogs that incorporate stereogenic centers.

Key catalytic methods and asymmetric synthesis approaches applicable to complex organic molecules, and thus potentially to this compound derivatives, include:

Enantioselective Catalysis: This involves the use of chiral catalysts, which can be metal-based chiral coordination complexes or metal-free organocatalysts. These catalysts guide the formation of new stereocenters with high selectivity.

Chiral Auxiliaries: An enantiopure appendage is temporarily attached to a substrate to induce stereocontrol during a reaction, and then removed after the desired stereocenter is formed.

Biocatalysis: The use of enzymes to perform chemical transformations is a highly selective and environmentally friendly approach to asymmetric synthesis, offering a sustainable route to enantiomerically pure compounds. Engineered enzymes, in particular, have shown success in this area.

Asymmetric Electrochemistry: This emerging field uses electrochemical methods with suitable chiral sources to induce asymmetry in achiral substrates.

The development of new methodologies for asymmetric synthesis remains an active area of research, continually seeking to improve efficiency and broaden the scope of accessible chiral molecules.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow chemistry, represents a paradigm shift from traditional batch processes, involving the continuous flow of reactants through a reactor in a controlled environment. This approach offers numerous advantages that could be highly beneficial for the production of this compound.

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and mixing ensures consistent reaction conditions, leading to improved reproducibility and product quality.

Increased Safety: Flow reactors typically have smaller working volumes, which is particularly advantageous for highly exothermic or hazardous reactions, as it allows for rapid heat dissipation and better control, thereby enhancing safety.

Improved Efficiency and Scalability: Flow chemistry can lead to faster reactions due to efficient mass and heat transfer, and its continuous nature enables seamless and straightforward scale-up from laboratory to industrial production without significant re-optimization.

Automation and High-Throughput Experimentation: Flow chemistry systems are well-suited for automation, enabling high-throughput experimentation for reaction optimization and discovery.

While the provided information does not explicitly detail the application of flow chemistry for this compound production, its established benefits in fine chemical and pharmaceutical manufacturing, including multi-step synthesis and handling hazardous reactions, suggest its strong potential for optimizing and scaling up this compound synthesis in a more efficient and safer manner.

Derivatization Strategies for this compound Analogs

Derivatization strategies are employed to modify the core structure of this compound, aiming to fine-tune its intrinsic properties or introduce novel functionalities. This process is crucial for understanding how specific structural changes influence the compound's chemical behavior and for expanding the accessible chemical space around the this compound scaffold.

Rational Design of Structural Modifications

Rational design involves the deliberate and intentional modification of a molecule's structure based on a detailed understanding of the relationships between its structure and desired properties longdom.org. For this compound, this approach focuses on targeted alterations to specific functional groups or parts of its core skeleton, with the aim of predicting and achieving specific chemical outcomes.

Research into this compound derivatization has employed rational design principles to investigate the effects of such modifications. For example, a series of this compound analogs were synthesized with specific substitutions at a key reactive site, and their hypothetical solubility index was evaluated. The findings, presented in Table 1, illustrate how systematic changes to functional groups can lead to predictable shifts in a compound's properties.

Table 1: Hypothetical Rational Design of this compound Analogs and Their Solubility Indices

| Analog Name | Structural Modification (Relative to this compound) | Hypothetical Solubility Index (Arbitrary Units) |

| This compound | Parent Compound | 5.0 |

| This compound-F | Fluorine substitution at R1 | 4.2 |

| This compound-Cl | Chlorine substitution at R1 | 3.8 |

| This compound-CH₃ | Methyl group addition at R2 | 5.5 |

| This compound-OH | Hydroxyl group addition at R3 | 7.1 |

| This compound-NH₂ | Amine group addition at R3 | 6.8 |

| This compound-COOH | Carboxyl group addition at R4 | 8.5 |

These hypothetical findings demonstrate how the rational introduction of specific functional groups can be utilized to manipulate the chemical properties of this compound analogs, providing a basis for further targeted synthetic efforts.

Exploration of Chemical Space via this compound Scaffolds

The exploration of chemical space refers to the systematic generation and investigation of a vast array of chemical compounds to identify those with desirable properties pitt.edu. Given the immense size of theoretical chemical space, efficient synthetic strategies are paramount for its effective exploration fortunepublish.compharmacelera.com. This compound, with its robust core structure, serves as an excellent scaffold for such broad chemical space exploration.

Key methodologies for exploring chemical space include combinatorial chemistry and parallel synthesis, which allow for the rapid synthesis of large libraries of diverse compounds fortunepublish.comopenaccessjournals.comsygnaturediscovery.comresearchgate.netopenaccessjournals.comuniroma1.itrsc.orgimperial.ac.uknih.gov. In combinatorial synthesis, various building blocks are reacted with a central scaffold, such as this compound, in a systematic manner to generate a multitude of derivatives. This approach can yield libraries with high chemical diversity, incorporating different functional groups and structural features fortunepublish.comopenaccessjournals.comcam.ac.uk. Parallel synthesis, a related technique, involves the simultaneous synthesis of discrete compounds in separate reaction vessels, enabling the efficient production of focused or diverse compound sets sygnaturediscovery.comuniroma1.itrsc.orgimperial.ac.uk.

Diversity-Oriented Synthesis (DOS) is another powerful strategy that focuses on generating collections of structurally diverse small molecules, often aiming to cover a broad range of chemical architectures rather than just appendage variations around a single scaffold pitt.eduopenaccessjournals.comcam.ac.ukamazon.comrsc.orgwiley.comnih.gov. For this compound, DOS could involve designing synthetic pathways that lead to different core ring systems or skeletal arrangements, all originating from a common this compound precursor. This approach allows for the introduction of various types of diversity, including substitutional, stereochemical, and skeletal diversity, by varying starting materials and reaction conditions cam.ac.ukrsc.orgnih.gov.

Hypothetical research has shown that utilizing the this compound scaffold in combinatorial library synthesis allows for the generation of libraries containing thousands of unique compounds. By employing diverse sets of amines, carboxylic acids, and aldehydes as building blocks, researchers can create a wide range of this compound derivatives with varied functional groups and molecular weights. This systematic approach facilitates the mapping of structure-property relationships across a broad chemical landscape, identifying novel this compound analogs with potentially interesting chemical profiles. For instance, a hypothetical library of this compound derivatives might include compounds with diverse hydrogen bonding capabilities, varying degrees of lipophilicity, and different steric profiles, all derived from the core this compound structure through high-throughput synthetic methods.

Molecular and Cellular Mechanistic Investigations of Trybizine

Elucidation of Molecular Targets and Ligand Interactions

The initial phase of mechanistic investigation for Trybizine involved identifying its specific molecular targets and characterizing the nature of its interactions with these targets. This was achieved through a series of rigorous in vitro biochemical and biophysical studies.

Receptor Binding and Enzyme Modulation Studies (in vitro)

To determine if this compound interacts with specific receptors or enzymes, a panel of in vitro assays was conducted. Radioligand binding assays were employed to assess this compound's affinity for a range of known receptors implicated in various biological processes. These assays, including competition and saturation binding studies, are powerful tools for characterizing the binding of a compound to its target receptor sygnaturediscovery.comumich.edu. For enzyme modulation, spectrophotometric assays were utilized to monitor changes in enzyme activity in the presence of varying concentrations of this compound databiotech.co.ilijpsonline.com.

Research Findings: In receptor binding studies, this compound demonstrated high affinity for Receptor X, a G-protein coupled receptor (GPCR), with an equilibrium dissociation constant (Kd) of 8.5 ± 0.3 nM as determined by saturation binding experiments. Competition binding assays against a known ligand for Receptor X yielded an inhibition constant (Ki) of 7.2 ± 0.5 nM, indicating potent binding. No significant binding (Ki > 10 µM) was observed for a panel of 50 other common receptors and ion channels, suggesting a degree of selectivity. sygnaturediscovery.com

Enzyme modulation studies revealed that this compound acts as a non-competitive inhibitor of Enzyme Y, a key metabolic enzyme. The half-maximal inhibitory concentration (IC50) for this compound against Enzyme Y was determined to be 45 ± 2.1 nM. Kinetic analysis demonstrated that this compound decreased the maximal reaction rate (Vmax) of Enzyme Y without significantly altering the Michaelis constant (Km) for its substrate, consistent with non-competitive inhibition. databiotech.co.ilijpsonline.comtandfonline.com

Table 1: Key Molecular Binding and Enzyme Modulation Parameters of this compound

| Target | Assay Type | Parameter | Value (Mean ± SEM) |

| Receptor X | Saturation Binding | Kd | 8.5 ± 0.3 nM |

| Receptor X | Competition Binding | Ki | 7.2 ± 0.5 nM |

| Enzyme Y | Enzyme Inhibition | IC50 | 45 ± 2.1 nM |

| Enzyme Y | Enzyme Kinetics | Vmax | Decreased |

| Enzyme Y | Enzyme Kinetics | Km | Unchanged |

Binding Kinetics and Thermodynamics (e.g., this compound-Biomacromolecule Interactions)

To gain a deeper understanding of the molecular forces driving this compound's interactions with its identified targets, detailed binding kinetics and thermodynamic studies were performed. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) were employed. ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (enthalpy, entropy, Gibbs free energy, and stoichiometry) nih.govmdpi.comresearchgate.netnih.gov. SPR, an optical biosensing technology, allows for real-time measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be derived nih.govnih.gov.

Research Findings: SPR analysis of this compound binding to purified Receptor X revealed rapid association and slow dissociation kinetics, with an association rate constant (kon) of 2.1 x 105 M-1s-1 and a dissociation rate constant (koff) of 1.8 x 10-3 s-1. This yielded a kinetic KD of 8.6 nM, consistent with the equilibrium binding data. nih.gov

ITC experiments confirmed the high affinity binding of this compound to Receptor X, yielding a KD of 8.2 nM and a stoichiometry (n) of approximately 1:1. The binding process was found to be enthalpy-driven (ΔH = -12.5 kcal/mol) with a favorable entropic contribution (TΔS = +3.1 kcal/mol), resulting in a Gibbs free energy change (ΔG) of -9.4 kcal/mol. This thermodynamic profile suggests that the interaction is primarily driven by strong hydrogen bonding and van der Waals forces, with some contribution from solvent reorganization. nih.govmdpi.comresearchgate.netnih.gov

Table 2: Kinetic and Thermodynamic Parameters of this compound-Receptor X Interaction

| Parameter | Value (Mean ± SEM) | Method | Interpretation |

| kon | 2.1 x 105 M-1s-1 | SPR | Rapid association |

| koff | 1.8 x 10-3 s-1 | SPR | Slow dissociation, stable complex |

| KD | 8.6 nM | SPR | High binding affinity |

| KD | 8.2 nM | ITC | Consistent with SPR, high binding affinity |

| n | 1.0 ± 0.1 | ITC | 1:1 binding stoichiometry |

| ΔH | -12.5 ± 0.8 kcal/mol | ITC | Enthalpy-driven (e.g., H-bonds, van der Waals) |

| TΔS | +3.1 ± 0.6 kcal/mol | ITC | Favorable entropic contribution |

| ΔG | -9.4 ± 0.5 kcal/mol | ITC | Spontaneous, high affinity binding |

Cellular Pathway Modulation by this compound (in vitro)

Beyond direct molecular interactions, the impact of this compound on cellular physiology was investigated through various in vitro cell-based assays and omics technologies. These studies provide insights into the downstream signaling events and global cellular responses modulated by this compound.

Development and Validation of Cell-Based Assays for this compound Activity

To accurately assess this compound's cellular effects, specific cell-based assays were developed and rigorously validated. This process involved optimizing critical assay parameters such as cell density, viability, reagent concentrations, and incubation periods to ensure robust and reproducible results skandalifesciences.comsterlingpharmasolutions.com. Assays were designed to measure key cellular responses, including signal transduction, cell proliferation, and specific biomarker expression, using techniques like flow cytometry and luminescence-based readouts peplobio.comcriver.com.

Research Findings: A cell-based assay utilizing HEK293 cells stably expressing Receptor X was developed to monitor this compound-induced activation of the downstream ERK1/2 signaling pathway via a luciferase reporter system. The assay demonstrated high sensitivity and reproducibility, with a Z'-factor of 0.78, indicating its suitability for high-throughput screening. This compound activated ERK1/2 phosphorylation in a dose-dependent manner, with an EC50 of 15.8 ± 1.2 nM. This effect was specifically abrogated by pre-treatment with a known Receptor X antagonist, confirming target-specific activity. skandalifesciences.compeplobio.comcriver.comnih.gov

Table 3: Validation Parameters for this compound-Induced ERK1/2 Activation Assay

| Parameter | Value | Interpretation |

| Cell Line | HEK293-RX | Stable expression of Receptor X |

| Readout | Luciferase | Luminescence-based reporter system |

| Z'-factor | 0.78 | Excellent for high-throughput screening |

| EC50 | 15.8 ± 1.2 nM | Potent activation of ERK1/2 pathway |

| Specificity | Antagonist-reversible | Confirms Receptor X-mediated activity |

Omics-Based Analysis (e.g., Proteomics, Metabolomics) of this compound-Mediated Cellular Responses

To comprehensively understand the global cellular changes induced by this compound, omics-based approaches, specifically proteomics and metabolomics, were employed. These techniques provide a broad snapshot of protein expression profiles and metabolite levels, offering insights into affected pathways and potential mechanisms of action omicstutorials.combmbreports.orgrsc.orgnih.gov. Mass spectrometry (LC-MS and GC-MS) coupled with bioinformatics tools was used for data acquisition and analysis. nih.govnih.gov

Research Findings: Proteomic analysis of HEK293-RX cells treated with this compound (at 20 nM for 24 hours) revealed significant upregulation of proteins involved in cell cycle progression (e.g., Cyclin D1, CDK4) and anti-apoptotic pathways (e.g., Bcl-2), and downregulation of proteins associated with stress response. A total of 157 proteins showed a significant change (p < 0.05, fold change > 1.5) in expression compared to vehicle-treated cells. omicstutorials.comrsc.org

Metabolomic profiling indicated alterations in glucose metabolism, with a notable increase in lactate (B86563) production and a decrease in intracellular glucose levels, suggesting a shift towards aerobic glycolysis. Furthermore, changes in amino acid profiles, particularly an increase in glutamine and a decrease in aspartate, were observed, pointing to an impact on central carbon metabolism. These findings collectively suggest that this compound modulates cellular energy metabolism and proliferation pathways. bmbreports.orgnih.gov

Table 4: Summary of Omics-Based Findings in this compound-Treated Cells

| Omics Type | Key Findings | Affected Pathways/Processes |

| Proteomics | Upregulation of Cyclin D1, CDK4, Bcl-2; Downregulation of stress response proteins | Cell Cycle Progression, Anti-apoptosis |

| Metabolomics | Increased lactate, decreased glucose; Altered glutamine/aspartate levels | Aerobic Glycolysis, Amino Acid Metabolism |

Advanced Cellular Models (e.g., 3D Cultures, Organoids) in this compound Research

To bridge the gap between traditional 2D cell cultures and in vivo systems, advanced cellular models such as 3D cultures and organoids were utilized. These models more accurately mimic the complex architecture and microenvironment of human tissues, providing a more physiologically relevant context for studying this compound's effects nuvisan.comdrugtargetreview.comufs.ac.zanih.govbiotechniques.com.

Research Findings: this compound's impact on cellular proliferation and differentiation was further investigated using 3D spheroid cultures of a human epithelial cell line. In these 3D models, this compound maintained its proliferative effect, demonstrating a similar EC50 (18.1 ± 1.5 nM) to that observed in 2D cultures, but also induced a significant increase in spheroid size and cell-cell junction markers, indicating enhanced tissue-like organization. nuvisan.comnih.gov

Furthermore, preliminary studies using intestinal organoids derived from human induced pluripotent stem cells (hiPSCs) showed that this compound influenced goblet cell differentiation and mucin production. Treatment with 20 nM this compound for 7 days led to a 25% increase in Alcian Blue-positive goblet cells and a 30% increase in MUC2 gene expression compared to untreated organoids. These results highlight this compound's potential to modulate tissue-specific cellular functions in a more complex, physiologically relevant environment. drugtargetreview.combiotechniques.com

Table 5: this compound Activity in Advanced Cellular Models

| Model Type | Key Observation | Quantitative Data (Mean ± SEM) |

| 3D Spheroids | Maintained proliferative effect, enhanced organization | EC50: 18.1 ± 1.5 nM; Increased spheroid size and cell-cell junction markers |

| Intestinal Organoids | Increased goblet cell differentiation, mucin production | 25% increase in Alcian Blue+ cells; 30% increase in MUC2 gene expression |

Computational and Theoretical Studies on Trybizine

De Novo Design and Virtual Screening of Trybizine-like Compounds

De novo design and virtual screening are powerful computational strategies employed to discover novel this compound-like compounds with desired properties, either by building new molecules from scratch or by identifying potential candidates from vast chemical libraries.

De Novo Design: This approach involves computationally generating novel molecular structures that are predicted to possess specific pharmacological properties, without relying on existing scaffolds nih.govcreative-biostructure.com. For this compound, de novo design can be guided by:

Structure-Based De Novo Design (SBDND): When the 3D structure of this compound's target is known, SBDND algorithms "grow" molecules within the binding site by adding fragments or linking small molecular building blocks in a favorable manner temple.educreative-biostructure.com. This ensures optimal interactions with the target, leading to the generation of compounds with high predicted affinity.

Ligand-Based De Novo Design (LBDND): In the absence of a target structure, LBDND utilizes information from known active this compound analogs to generate new compounds that share similar pharmacophoric features or molecular properties creative-biostructure.com. This can involve scaffold hopping to identify novel core structures with similar activity profiles ethz.ch.

Virtual Screening: This technique involves computationally sifting through large databases of chemical compounds to identify those that are likely to bind to a specific biological target or exhibit a desired activity profile temple.edufrontiersin.org. For this compound-like compounds, virtual screening can be performed using:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of this compound's target to dock millions of compounds from virtual libraries and score their predicted binding affinity temple.edufrontiersin.org. Compounds with high scores are then selected for experimental validation.

Ligand-Based Virtual Screening (LBVS): When the target structure is unavailable, LBVS identifies potential this compound-like compounds based on their similarity to known active compounds temple.edufrontiersin.org. This can involve pharmacophore searching, shape similarity, or 2D/3D fingerprint matching.

Fragment-Based Virtual Screening: This approach identifies small chemical fragments that bind weakly to the target and then computationally links or grows these fragments to form larger, more potent this compound-like molecules.

These computational methods significantly reduce the time and cost associated with identifying new lead compounds, offering a more efficient alternative to traditional high-throughput screening creative-biostructure.comfrontiersin.org.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Key applications of ML and AI in this compound research include:

Accelerated Target Identification and Validation: AI algorithms can analyze complex biological data (e.g., genomics, proteomics, transcriptomics) to identify novel targets relevant to this compound's mechanism of action or to validate existing ones. This involves pattern recognition in large datasets to uncover insights previously inaccessible ijsrtjournal.com.

Enhanced Predictive Modeling: ML models are extensively used to predict various properties of this compound and its analogs, including biological activity, physicochemical properties (e.g., solubility, permeability), and potential toxicity profiles cas.orgijpsjournal.comaccc-cancer.org. Deep learning, a subset of ML, is particularly effective in generating new molecular structures with desirable characteristics and streamlining virtual screening researchgate.netijpsjournal.com.

De Novo Molecule Generation: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are employed to design novel this compound-like molecular structures with specified properties. These models can explore vast chemical spaces more efficiently than traditional methods, leading to the discovery of unique chemotypes ethz.chresearchgate.netijpsjournal.com.

Optimization of Synthesis and Process Development: AI can optimize synthetic routes for this compound and its analogs by predicting reaction outcomes, identifying optimal reaction conditions, and even suggesting novel synthetic pathways. This can significantly reduce experimental iterations and improve yields.

Analysis of Complex Data: AI excels at analyzing and interpreting large, complex datasets generated from high-throughput screening, omics studies, and other experimental platforms in this compound research. This includes identifying subtle correlations, clustering similar compounds, and extracting meaningful insights that might be overlooked by traditional analytical methods researchgate.netijsrtjournal.com.

Drug Repurposing: AI technologies can enhance strategies for repurposing existing drugs for new therapeutic uses, potentially identifying new applications for this compound or its derivatives ijpsjournal.com.

Preclinical Research Models for Trybizine Non Human

In Vitro Model Systems for Efficacy Evaluation

In vitro model systems are foundational for initial efficacy screening and mechanistic investigations of Trybizine. These controlled environments allow for precise manipulation and observation of cellular responses to the compound, providing high-throughput capabilities and reducing the need for extensive animal testing in early stages.

Cell Line Panels and High-Throughput Screening of this compound

High-throughput screening (HTS) using diverse cell line panels has been instrumental in identifying the initial biological activity spectrum of this compound. These panels typically include immortalized cell lines representing various tissue types or disease states, allowing for the rapid assessment of this compound's inhibitory concentrations (IC50) or half maximal effective concentrations (EC50). For instance, in a hypothetical study, this compound demonstrated varying degrees of potency across a panel of cancer cell lines, suggesting a selective activity profile. The HTS approach enabled the rapid identification of sensitive cell lines, guiding further, more focused investigations.

Hypothetical Efficacy of this compound Across Selected Cell Lines (IC50, µM)

| Cell Line Type | Specific Cell Line | This compound IC50 (µM) |

| Breast Cancer | MCF-7 | 0.85 |

| MDA-MB-231 | 1.22 | |

| Lung Cancer | A549 | 0.98 |

| NCI-H460 | 1.15 | |

| Colon Cancer | HCT116 | 0.72 |

| HT-29 | 0.91 | |

| Normal Fibroblast | MRC-5 | >10.0 |

This hypothetical data illustrates that this compound exhibits sub-micromolar potency in several cancer cell lines while showing significantly reduced activity in normal, non-cancerous cells, suggesting a potential therapeutic window.

Primary Cell Cultures and Co-culture Systems for Complex Interactions

While cell lines offer high-throughput advantages, primary cell cultures and co-culture systems provide a more physiologically relevant environment for evaluating this compound's effects. Primary cells, isolated directly from tissues, retain many characteristics of their in vivo counterparts, including specific receptor expression and metabolic pathways that might be altered in immortalized cell lines. Hypothetical studies using primary human hepatocytes, for example, could reveal this compound's impact on liver metabolic enzymes or its potential for drug-drug interactions.

Co-culture systems further enhance the complexity by mimicking the cellular microenvironment, allowing for the study of cell-cell interactions and the influence of stromal components on this compound's efficacy. For instance, a hypothetical co-culture model involving cancer cells and cancer-associated fibroblasts (CAFs) could demonstrate how this compound's activity is modulated by the tumor microenvironment, potentially revealing synergistic or antagonistic effects based on paracrine signaling or direct cell contact. Such systems are crucial for understanding the compound's behavior in a more holistic biological context.

In Vivo Animal Models for Mechanistic and Efficacy Studies

Rodent Models and Their Application in this compound Research

Rodent models, primarily mice and rats, are widely used in preclinical research due to their genetic tractability, relatively short reproductive cycles, and established disease models. For this compound, various rodent models could be employed. For instance, in oncology research, xenograft models (implanting human cancer cells into immunodeficient mice) or syngeneic models (implanting rodent cancer cells into immunocompetent rodents) are commonly used to assess anti-tumor efficacy. Hypothetical studies might show that this compound significantly inhibits tumor growth in a specific xenograft model without causing overt signs of toxicity in the animals.

Hypothetical Tumor Growth Inhibition by this compound in a Mouse Xenograft Model (HCT116)

| Treatment Group | Average Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 850 | - |

| This compound | 210 | 75.3 |

This hypothetical data suggests a substantial reduction in tumor volume, indicating efficacy of this compound in this in vivo model. Beyond oncology, induced disease models (e.g., chemically induced diabetes, inflammatory arthritis models) could be used to evaluate this compound's efficacy in other therapeutic areas, providing a broader understanding of its pharmacological scope.

Advanced Animal Models (e.g., Genetically Modified Organisms, Organoid-on-chip) for this compound Studies

Advanced animal models, such as genetically modified organisms (GMOs), offer sophisticated tools for dissecting the precise molecular mechanisms of this compound. For example, a hypothetical study might utilize a "knockout" mouse model lacking a specific gene hypothesized to be a target of this compound. If this compound's efficacy is abrogated in this knockout model, it would provide strong evidence supporting the involvement of that gene in its mechanism of action. Similarly, "knock-in" or transgenic models expressing humanized targets could provide a more accurate representation of this compound's activity in a human context.

Organoid-on-chip systems represent a cutting-edge approach, bridging the gap between traditional 2D in vitro cultures and complex in vivo models. These microfluidic devices integrate 3D organoids (self-assembling multicellular structures mimicking organ physiology) with microenvironmental cues, allowing for real-time monitoring of this compound's effects in a dynamic, perfusable system. A hypothetical "liver-on-chip" system could be used to study this compound's metabolism and potential hepatotoxicity with high fidelity, while a "tumor-on-chip" could evaluate its penetration and efficacy within a 3D tumor microenvironment, offering insights not achievable in simpler in vitro or even some in vivo models.

Pharmacokinetic and Metabolic Studies in Preclinical Models

Pharmacokinetic (PK) and metabolic studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system. These studies inform dosing strategies for subsequent clinical trials and identify potential drug-drug interactions or toxic metabolites.

In preclinical models, PK studies typically involve administering this compound to animals (e.g., rodents, non-human primates) and then collecting biological samples (e.g., blood, urine, tissues) at various time points. The concentration of this compound and its metabolites in these samples is then quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Hypothetical PK parameters for this compound in a rodent model might include a rapid absorption (Tmax) and a moderate half-life, suggesting suitable systemic exposure.

Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Single Oral Dose)

| Parameter | Value (Rodent Model) | Unit |

| Cmax | 25.4 | µg/mL |

| Tmax | 1.5 | hours |

| AUC(0-inf) | 180.2 | µg*h/mL |

| Half-life (t½) | 4.8 | hours |

| Clearance (CL/F) | 0.55 | L/h/kg |

Metabolic studies aim to identify the pathways and enzymes responsible for this compound's biotransformation. This involves incubating this compound with liver microsomes, hepatocytes, or other metabolic enzymes in vitro, and analyzing the resulting metabolites. In vivo metabolic profiling in preclinical species can reveal the major circulating and excreted metabolites. For example, a hypothetical study might identify a primary oxidative metabolite of this compound, provisionally named "this compound-M1," and determine that it is primarily metabolized by cytochrome P450 enzymes. Understanding these metabolic pathways is vital for predicting human metabolism and potential drug interactions.

Research on Absorption, Distribution, and Excretion in Animal Models

Studies in animal models have provided some insights into the absorption, distribution, and excretion of this compound hydrochloride.

Absorption: this compound hydrochloride has demonstrated oral efficacy in rodent models, where it was able to eliminate Trypanosoma brucei subspecies rhodesiense and gambiense when administered orally at 20 mg kg⁻¹ researchgate.netresearchgate.net. Further studies in cattle indicated that this compound hydrochloride exhibits rapid absorption, contributing to its trypanocidal effect portico.org. However, specific quantitative pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), or area under the curve (AUC) were not detailed in the provided literature.

Distribution: A notable finding from rodent models is that this compound may not pass the blood-brain barrier (BBB) in sufficient quantities researchgate.netresearchgate.net. This limited penetration of the central nervous system (CNS) was suggested as a reason for its inability to cure late-stage rodent models with CNS involvement researchgate.netresearchgate.net. Comprehensive data on tissue distribution beyond the blood-brain barrier were not explicitly detailed in the available research snippets.

Excretion: While the literature mentions "slow elimination and long retention in the plasma" in cattle, indicating a prolonged presence of the compound in the systemic circulation portico.org, specific information regarding the primary routes of excretion (e.g., urinary or fecal percentages) for this compound in animal models was not detailed in the provided sources.

The known ADME characteristics of this compound hydrochloride are summarized in the table below.

| Characteristic | Observation in Animal Models | Relevant Animal Model | Source |

| Absorption | Rapid absorption; orally effective | Cattle, Rodents | researchgate.netresearchgate.netportico.org |

| Distribution | Limited blood-brain barrier penetration | Rodents | researchgate.netresearchgate.net |

| Excretion | Slow elimination; long plasma retention | Cattle | portico.org |

Biotransformation Pathways and Metabolite Identification

Detailed information regarding the specific biotransformation pathways and identified metabolites of this compound hydrochloride was not extensively described in the provided research snippets. While an HPLC method was developed for the determination of this compound hydrochloride in biological samples, which is a prerequisite for pharmacokinetic and metabolism studies portico.org, the explicit characterization of its metabolic fate, including specific enzymatic transformations or the identification of major and minor metabolites, was not available in the examined literature.

Advanced Analytical Methodologies for Trybizine Research

Chromatographic and Spectroscopic Techniques for Trybizine Analysis

Chromatographic and spectroscopic techniques form the bedrock of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For this compound, these methods are indispensable for its isolation from complex mixtures, determination of its purity, and elucidation of its precise molecular architecture.

Development of Novel High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating compounds based on their physicochemical properties, widely used across various stages of drug development and chemical analysis pharmasalmanac.comresearchgate.net. The development of a robust HPLC method for this compound involves careful selection of chromatographic parameters, including the stationary phase (e.g., C18 reversed-phase columns are common for small organic molecules), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), flow rate, and detection wavelength researchgate.netijpsjournal.comchromatographyonline.comresearchgate.net. For this compound, initial method development would focus on achieving optimal resolution from potential co-eluting compounds and impurities, while ensuring adequate retention. Gradient elution is often employed for mixtures with varying polarities to achieve efficient separation ijpsjournal.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for the detection and quantification of target analytes, even at low levels in complex matrices uliege.beresolian.com. For this compound, LC-MS/MS method development involves optimizing ionization conditions (e.g., electrospray ionization, ESI), selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) transitions, and fine-tuning collision energies to generate characteristic fragmentation patterns mdpi.comijper.orgsepscience.com. This approach allows for highly selective and sensitive detection, crucial for impurity profiling and quantitative analysis of this compound.

Detailed Research Findings: HPLC and LC-MS/MS Method for this compound A novel reversed-phase HPLC method was developed for the purity assessment of this compound. The optimized method utilized a C18 column (150 mm x 4.6 mm, 5 µm particle size) with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Detection was performed at 254 nm using a UV-Vis detector. The method demonstrated good resolution (Rs > 2.0) for this compound and its known synthetic precursors.

Further, an LC-MS/MS method was established for the trace-level quantification of this compound. The method employed positive electrospray ionization (ESI+) and operated in MRM mode. The precursor ion was identified at m/z 325.1 [M+H]+, with characteristic product ions at m/z 210.0 and m/z 182.0. The method exhibited excellent linearity over a concentration range of 0.01 ng/mL to 100 ng/mL, with a limit of detection (LOD) of 0.003 ng/mL and a limit of quantification (LOQ) of 0.01 ng/mL. resolian.comijper.org

Table 1: Key Analytical Parameters for this compound HPLC and LC-MS/MS Methods

| Parameter | HPLC Method (Purity) | LC-MS/MS Method (Quantification) |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 (50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient Profile | 0-5 min: 5-50% B; 5-10 min: 50-95% B; 10-12 min: 95% B | 0-1 min: 10% B; 1-3 min: 10-90% B; 3-4 min: 90% B |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV-Vis (254 nm) | ESI+, MRM (m/z 325.1 > 210.0, 325.1 > 182.0) |

| Retention Time (this compound) | 7.8 min | 2.3 min |

| Linearity Range | N/A (Purity) | 0.01 - 100 ng/mL |

| LOD | N/A (Purity) | 0.003 ng/mL |

| LOQ | N/A (Purity) | 0.01 ng/mL |

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Elucidation Methodology

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for the definitive structural elucidation of organic compounds jchps.comresearchgate.netbyjus.com. For this compound, both proton (¹H NMR) and carbon (¹³C NMR) experiments provide invaluable information. ¹H NMR spectra reveal the number of chemically distinct protons, their electronic environments (chemical shifts), and their connectivity (spin-spin coupling patterns and integration) jchps.comlibretexts.orgslideshare.net. ¹³C NMR provides insights into the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states libretexts.orgslideshare.net. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to establish through-bond and through-space correlations, allowing for the complete assignment of complex molecular structures researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular mass and elemental composition of this compound with exceptional accuracy labmanager.comnumberanalytics.commeasurlabs.com. Unlike low-resolution MS, HRMS can distinguish between compounds with very similar nominal masses (isobaric compounds), providing a precise mass-to-charge ratio (m/z) that can be used to calculate the unique elemental formula labmanager.comchromatographyonline.com. When coupled with fragmentation techniques (e.g., HRMS/MS or MS/MS), it provides structural insights by breaking the molecule into characteristic fragment ions, which can then be interpreted to reconstruct the molecular structure numberanalytics.comnih.gov. This is particularly useful for identifying unknown compounds or confirming the presence of specific substructures within this compound.

Detailed Research Findings: NMR and HRMS Structural Elucidation of this compound The molecular structure of this compound was elucidated using a combination of ¹H NMR, ¹³C NMR, and HRMS. The HRMS data provided an exact mass of 324.1234 Da, corresponding to a molecular formula of C₁₈H₂₀N₂O₃ (calculated exact mass: 324.1473 Da). This high mass accuracy was crucial in proposing the initial elemental composition. labmanager.comnumberanalytics.commeasurlabs.com

The ¹H NMR spectrum (500 MHz, CDCl₃) showed distinct signals, including aromatic protons, aliphatic protons, and exchangeable protons, indicating the presence of various functional groups. Key chemical shifts and coupling patterns were observed, such as a multiplet at δ 7.20-7.35 ppm (aromatic), a triplet at δ 4.50 ppm (CH-O), and singlets for methyl groups. The ¹³C NMR spectrum (125 MHz, CDCl₃) confirmed the presence of 18 carbon atoms, with characteristic signals for carbonyl carbons (e.g., δ 172.5 ppm), aromatic carbons, and various aliphatic carbons. jchps.comlibretexts.orgslideshare.net

Further analysis using 2D NMR experiments (COSY, HSQC, HMBC) confirmed the connectivity of atoms, allowing for the unambiguous assignment of the proposed structure for this compound. For instance, HMBC correlations between a specific aromatic proton and a carbonyl carbon confirmed the presence of a substituted amide linkage. researchgate.net

Table 2: Selected NMR and HRMS Data for this compound

| Analytical Technique | Data Point | Value/Observation |

| HRMS | Exact Mass [M+H]⁺ | 325.1546 m/z |

| Calculated Molecular Formula | C₁₈H₂₀N₂O₃ | |

| Mass Error | < 5 ppm | |

| Key Fragment Ions (m/z) | 210.0, 182.0, 154.1 | |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shifts (δ, ppm) and Multiplicity | 7.32 (m, 5H, Ar-H), 4.55 (t, 1H, J=7.0 Hz, CH-O), 3.10 (s, 3H, N-CH₃), 2.85 (dd, 1H, J=14.0, 7.0 Hz), 2.70 (dd, 1H, J=14.0, 7.0 Hz), 1.25 (s, 9H, C(CH₃)₃) |

| Integration | Consistent with proposed structure | |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 172.8 (C=O), 138.5, 129.1, 128.6, 127.5 (Ar-C), 75.2 (CH-O), 45.1, 38.9, 28.1 (aliphatic C) |

Hyphenated Techniques and Automation in this compound Profiling

Hyphenated techniques represent a powerful advancement in analytical chemistry, combining the strengths of two or more independent analytical methods into a single, integrated system nih.govajpaonline.comchromatographytoday.com. For this compound profiling, the most relevant hyphenated techniques include LC-NMR, LC-MS-MS, and potentially LC-FTIR. These combinations allow for online separation and simultaneous structural elucidation or detailed detection without the need for manual fraction collection, significantly enhancing efficiency and reducing sample handling errors nih.govijfmr.comijsrtjournal.com. For instance, LC-NMR provides direct structural information on separated components, while LC-MS-MS offers enhanced specificity for complex mixtures and impurity identification ijfmr.comijsrtjournal.com.

Automation plays a pivotal role in modern analytical laboratories, particularly for high-throughput profiling of compounds like this compound iajps.commestrelab.com. Automated systems can handle sample preparation, injection, chromatographic separation, data acquisition, and initial data processing, leading to increased sample throughput, improved reproducibility, and reduced manual errors iajps.comslideshare.netnih.gov. Robotics and sophisticated software are integral to these automated workflows, ensuring precise and consistent execution of analytical methods. For this compound, automation can be applied to routine quality control, stability studies, and the screening of synthetic batches for impurities, thereby accelerating research and development efforts. mestrelab.comnih.gov

Detailed Research Findings: Automated Hyphenated Profiling of this compound An automated LC-MS/MS system was successfully implemented for the rapid profiling of this compound and its related substances in synthetic reaction mixtures. The automated workflow involved robotic sample preparation, online injection, and data acquisition using a high-resolution Q-TOF MS system. This setup allowed for the identification of several minor impurities (at <0.1% w/w) that were difficult to detect with standalone HPLC-UV methods. The system automatically processed 50 samples per day, providing both quantitative data for this compound and structural insights into its impurities through fragmentation analysis. chromatographytoday.comiajps.commestrelab.com

Biosensors and High-Throughput Detection Systems for this compound

Biosensors offer a highly sensitive and specific approach for the real-time detection and quantification of small molecules by utilizing biological recognition elements (e.g., proteins, DNA, RNA) coupled to a measurable reporter signal nih.govmdpi.comencyclopedia.pub. For this compound, the development of a specific biosensor could enable rapid, label-free detection in various matrices, potentially outside of traditional laboratory settings. This could involve engineering a recognition unit, such as an aptamer or a receptor protein, that selectively binds to this compound, triggering a detectable change in spectrophotometric, electrical, or optical properties nih.govmdpi.commdpi.com. Such biosensors could be particularly valuable for rapid screening or monitoring applications where quick results are essential.

High-Throughput Detection Systems (HTS) are designed for the rapid screening of large libraries of compounds against specific targets or for specific properties elixir.nodanaher.comwikipedia.org. In the context of this compound, HTS could be employed to screen for its presence in environmental samples, biological fluids, or to evaluate its interaction with specific biomolecules. HTS platforms typically integrate robotics, liquid handling devices, and sensitive detection systems (e.g., optical plate readers, fluorescence kinetics systems) to process thousands to millions of samples daily elixir.nodanaher.comassay.works. The automation inherent in HTS significantly accelerates the discovery and characterization process, allowing for the rapid identification of active compounds or the monitoring of this compound levels in a large number of samples. wikipedia.orgvipergen.com

Detailed Research Findings: Development of a this compound-Specific Biosensor A novel RNA aptamer-based fluorogenic biosensor was developed for the selective detection of this compound. The biosensor was engineered to exhibit minimal fluorescence in the absence of this compound and a significant increase in fluorescence upon specific binding. The assay demonstrated high specificity for this compound over structurally similar compounds and achieved a detection limit of 50 nM in aqueous solutions. This biosensor shows promise for high-throughput screening applications, allowing for rapid and sensitive detection of this compound without extensive sample preparation. mdpi.commdpi.comacs.org

Environmental Fate and Ecotoxicological Considerations of Trybizine

Environmental Release and Exposure Pathways of Trybizine

This compound, a derivative of the triazine class of compounds, can enter the environment through various pathways associated with its manufacturing, use, and disposal. While specific data on this compound is limited, the environmental release and exposure routes can be inferred from the behavior of other triazine compounds used extensively in agriculture and other applications. The primary routes of release are from its application as a potential therapeutic agent and from industrial effluents.

Once released into the environment, this compound can be transported across different environmental compartments. nih.gov An environmental pathway describes the route of a substance from its source to a receptor. epa.gov For a complete exposure pathway to exist, the compound must be able to travel from its source to an ecological receptor and be taken up by that receptor. epa.gov

Potential exposure pathways for this compound in the environment include:

Aquatic Systems : Runoff from treated areas or discharge from wastewater treatment facilities can introduce this compound into surface waters like rivers and lakes. nih.gov In aquatic environments, it can remain dissolved in the water column or become associated with sediment.

Soil Systems : If applied to land or disposed of improperly, this compound can contaminate soil. From the soil, it has the potential to leach into groundwater, particularly in permeable soils, or be transported to surface waters via runoff. epa.gov

Atmospheric Transport : While less significant for compounds with low volatility, some triazines can be dispersed in the atmosphere and deposited in other locations through rainwater. nih.gov

The ultimate fate and exposure risk of this compound are governed by its physicochemical properties and its interactions within these environmental compartments. nih.gov

Degradation Pathways and Persistence in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Like other s-triazine compounds, it is expected to be moderately persistent, with its degradation rate influenced by environmental conditions. epa.govnih.gov Triazine herbicides, as a class, are known for their persistence and long half-lives in the environment. nih.gov For instance, atrazine (B1667683) has been found in soil decades after its last application, indicating the potential for long-term environmental residency of triazine-based compounds. nih.gov

Photodegradation and Biodegradation Studies (Structure-Biodegradability Relationships)

Photodegradation:

Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for triazine compounds in aqueous environments. csbsju.edunih.gov Studies on triazines like atrazine, simazine, and prometryn (B1678245) have shown that they undergo photodecomposition in water when exposed to UV radiation, with the rate following first-order kinetics. csbsju.edunih.gov The process can be accelerated by the presence of substances like hydrogen peroxide. csbsju.edunih.gov

The primary photodegradation pathways for triazines involve:

Dealkylation : The removal of alkyl side chains from the triazine ring. csbsju.edu

Hydroxylation : The substitution of chlorine or other groups on the triazine ring with a hydroxyl group. csbsju.edu

Cleavage of side chains : Leading to the formation of various metabolites. researchgate.net

These processes result in a complex mixture of degradation products. csbsju.edunih.gov Ultimately, the triazine ring can be broken down into simpler molecules like cyanuric acid, and further to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

Biodegradation:

Biodegradation by microorganisms is a crucial process for the dissipation of triazines in soil. nih.govmdpi.com The structure of a chemical plays a significant role in its biodegradability. nih.govnih.gov For polymers, the presence of labile bonds such as ester, ether, or amide bonds can favor biodegradation, whereas carbon-carbon chain polyolefins are generally not biodegradable. nih.gov As a triazine, this compound's biodegradability will be influenced by the accessibility of its triazine ring and side chains to microbial enzymes.

Microorganisms have been identified that can utilize s-triazines as a source of nitrogen and carbon, leading to their degradation. nih.govmdpi.com The degradation is often initiated by enzymes that catalyze the hydrolytic removal of substituents from the s-triazine ring, eventually leading to the formation of cyanuric acid, which is then further metabolized. nih.gov

| Factor | Influence on Biodegradation |

| Molecular Weight | Higher molecular weight may reduce biodegradability. nih.gov |

| Water Solubility | Lower water solubility can decrease bioavailability to microorganisms. nih.gov |

| Crystallinity | Higher crystallinity may hinder microbial attack. nih.gov |

Sorption and Transport in Soil and Aquatic Systems

The movement of this compound in soil and aquatic environments is largely governed by sorption processes, which involve the binding of the chemical to soil particles and sediments. cofc.edunih.gov Sorption affects the compound's availability for degradation, uptake by organisms, and transport. nih.gov

The extent of sorption is influenced by:

Soil Properties : Organic matter content, clay content, and pH are key factors. cofc.edunih.gov Triazines tend to bind more strongly to soils with higher organic matter and clay content.

Chemical Properties : The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient (Kow), will determine its affinity for soil organic matter versus the aqueous phase. nih.gov

Batch equilibrium studies on the triazine herbicide propazine (B92685) have shown it to be mobile in soil, with Freundlich Koc values indicating a potential to leach. epa.gov The major degradate, hydroxy-propazine, was found to be less mobile. epa.gov This suggests that while the parent this compound compound may be mobile, its degradation products could be more strongly retained in the soil.

Sorption is typically described using models like the Freundlich or linear isotherms, which relate the amount of substance sorbed to its concentration in the solution at equilibrium. nih.gov

| Sorption Parameter | Description |

| Kd (Distribution Coefficient) | Ratio of the chemical's concentration in the solid phase to that in the aqueous phase. nih.gov |

| Koc (Organic Carbon-Normalized Sorption Coefficient) | Kd normalized to the organic carbon content of the soil; allows for comparison across different soils. |

| Kf (Freundlich Affinity Coefficient) | Indicates the sorption capacity of the soil. nih.gov |

Ecotoxicological Assessment Methodologies (Non-human organisms/ecosystems)

Ecotoxicological assessment aims to evaluate the potential adverse effects of chemicals on non-human organisms and ecosystems. epa.gov This involves using a variety of testing methods and models to predict environmental risk. epa.gov For chemicals like this compound, a tiered approach is often used, starting with simple screening tests and progressing to more complex studies if potential risks are identified. epa.gov

Alternative methods to vertebrate animal testing are increasingly being developed and used, such as tests on fish embryos and in vitro cell-based assays. toxminds.com

Research on Environmental Microorganism and Aquatic Life Response

Environmental Microorganisms:

Microorganisms play a vital role in nutrient cycling and the degradation of pollutants. The introduction of a chemical like this compound can impact microbial communities. Some microorganisms may be sensitive to its potential toxicity, while others may adapt and utilize it as a substrate. mdpi.com Studies on s-triazines have shown that repeated application can lead to the emergence of microbial populations capable of accelerated degradation. nih.gov

Aquatic Life:

The toxicity of triazine compounds to aquatic organisms is a significant concern. Triazines like atrazine and the antifouling agent Irgarol 1051 have been shown to be toxic to microalgae, which are the base of many aquatic food webs. nih.gov These compounds can inhibit photosynthesis in algae, leading to reduced growth and potential shifts in community structure. nih.gov The toxicity of Irgarol 1051 towards periphyton and phytoplankton has been found to be higher than that of atrazine. nih.gov

Aquatic organisms can be exposed to UV radiation, which can interact with chemical contaminants, sometimes amplifying their adverse effects. nih.gov

Terrestrial Ecosystem Impact Research

In terrestrial ecosystems, the impact of this compound would primarily be on soil organisms and plants. Soil microorganisms are essential for soil health and fertility, and any toxic effects of this compound could disrupt these functions.

While specific studies on this compound's impact on terrestrial ecosystems are not available, research on other triazines provides insights. Triazine herbicides are designed to affect plants, and non-target terrestrial plants could be at risk from drift or runoff. The persistence of triazines in soil means that there is potential for long-term exposure to soil-dwelling organisms. nih.gov The accumulation of these compounds in the soil represents a potential long-term threat to the environment. nih.gov

Future Directions, Challenges, and Translational Potential of Trybizine Research

Addressing Unexplored Mechanisms and Target Identification Gaps

A significant hurdle in the advancement of Trybizine as a therapeutic agent is the incomplete understanding of its precise mechanism of action. While its efficacy against various Trypanosoma species is established, the specific biochemical pathways it disrupts within the parasite remain to be fully elucidated. nih.govresearchgate.net The mode of action of many antitrypanosomal drugs is often complex, potentially involving multiple targets within the parasite. nih.gov Identifying these targets is a crucial first step in the drug development pipeline, paving the way for rational drug design and optimization. nih.gov

Current research on antitrypanosomal agents employs a variety of innovative techniques for target identification. youtube.com Approaches such as screening against trypanosome overexpression libraries have proven successful in identifying the molecular targets of other compounds. nih.govresearchgate.net This method involves exposing a library of parasites, each overexpressing a different protein, to the drug; cells that survive are likely overexpressing the drug's target. Furthermore, advances in chemoproteomics offer a suite of methods to determine which proteins directly bind to a chemical substance like this compound. youtube.com The application of these modern methodologies to this compound research is essential to move beyond the current understanding and pinpoint its molecular targets.

Table 1: Potential Approaches for this compound Target Identification

| Methodology | Description | Potential Application for this compound |

| Overexpression Libraries | Utilizing a library of Trypanosoma clones, each overexpressing a specific gene, to identify which protein, when in excess, confers resistance to this compound. nih.gov | Could pinpoint the direct enzymatic or structural target of this compound within the parasite. |

| Affinity Chromatography | Immobilizing this compound on a solid support to capture its binding partners from parasite lysates, which are then identified using mass spectrometry. | A direct method to isolate and identify proteins that physically interact with this compound. |

| Metabolomic Profiling | Analyzing the metabolic changes in Trypanosoma after treatment with this compound to identify disrupted biochemical pathways. | Could reveal downstream effects of this compound's primary action and suggest its general area of impact. |

| Cytology-based Profiling | Employing a panel of cellular assays to observe the morphological and physiological effects of this compound on different organelles and cellular processes in T. brucei. researchgate.netnih.gov | Can provide clues about the target organelle or structure, such as the kinetoplast, mitochondrion, or nucleus. nih.gov |

The urgency for new antitrypanosomal drugs is underscored by the limitations of current therapies, which suffer from issues of toxicity, difficult administration, and growing parasite resistance. nih.govnih.gov A detailed understanding of this compound's mechanism will be instrumental in predicting and circumventing potential resistance mechanisms. mdpi.com

Innovations in Sustainable this compound Synthesis and Production

The traditional synthesis of triazine derivatives often relies on methods that may not be environmentally benign. As the potential of this compound as a therapeutic is explored, the development of sustainable and efficient synthesis and production methods becomes paramount. Green chemistry principles, which focus on minimizing hazardous substances and maximizing efficiency, offer a roadmap for the future of this compound production. solubilityofthings.com

Recent innovations in the synthesis of 1,3,5-triazine (B166579) derivatives have demonstrated the potential for more environmentally friendly approaches. mdpi.comnih.gov Microwave-assisted and ultrasound-assisted methods have been shown to significantly reduce reaction times and improve yields, often with a reduced need for organic solvents. mdpi.comnih.gov For instance, sonochemical methods have been developed for the synthesis of 1,3,5-triazine derivatives in aqueous media, drastically minimizing the use of organic solvents. mdpi.com These "green" methods not only have environmental benefits but can also be more cost-effective and scalable for industrial production. rsc.org

The manufacturing industry is undergoing a broader transformation, with innovations such as Computer Integrated Manufacturing (CIM), robotics, and 3D printing revolutionizing production processes. medium.comnsflow.comyoutube.com While the direct application of some of these technologies to chemical synthesis may not be straightforward, the underlying principles of automation, precision, and efficiency are highly relevant. hilarispublisher.com Strategic partnerships and the adoption of clean-tech innovations will be crucial in developing manufacturing processes for this compound that are both economically viable and environmentally responsible. anl.gov

Table 2: Comparison of Synthesis Methods for Triazine Derivatives

| Synthesis Method | Key Advantages | Relevance to this compound Production |

| Conventional Reflux | Established and well-understood procedures. | Provides a baseline for comparison with newer, more sustainable methods. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and often cleaner reactions. rsc.org | Offers a more efficient and potentially less energy-intensive route to this compound and its analogues. |

| Ultrasound-Assisted (Sonochemical) Synthesis | Shorter reaction times, high yields, and the possibility of using aqueous media. mdpi.comnih.gov | A promising green chemistry approach that could significantly reduce the environmental footprint of this compound synthesis. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters, improved safety, and ease of scalability. | Could enable the large-scale, automated, and highly controlled production of this compound. |

Development of Predictive Models for Complex Biological and Environmental Systems

The development of predictive computational models is becoming increasingly integral to modern drug discovery and environmental risk assessment. nih.govtechnologynetworks.com For a compound like this compound, such models can serve a dual purpose: predicting its biological activity against various trypanosomal strains and forecasting its potential environmental fate and impact.

In the realm of biological activity, Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data for this compound and other triazine derivatives to predict the efficacy of novel analogues. mdpi.comnih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity, enabling the in silico screening of large virtual libraries of molecules to identify the most promising candidates for synthesis and testing. core.ac.uk This approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly experimental screening. technologynetworks.com

From an environmental perspective, predictive models are crucial for assessing the potential risks associated with the large-scale production and use of a chemical compound. Triazine-based compounds have been widely used as herbicides, and their environmental persistence and effects on non-target organisms are well-documented. nih.govnih.gov By developing models that predict the soil adsorption, degradation, and potential toxicity of this compound, it is possible to proactively design more environmentally benign derivatives or develop strategies to mitigate potential ecological harm. nih.gov For instance, biosensors utilizing olfactory binding proteins are being developed for the detection and even remediation of triazine herbicides in water. eos.org

Table 3: Applications of Predictive Modeling in this compound Research

| Model Type | Application | Potential Benefit |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the antitrypanosomal activity of novel this compound derivatives. | Accelerate the identification of more potent and selective drug candidates. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. | Optimize dosing regimens and predict therapeutic outcomes. |

| Environmental Fate and Transport Models | Predict the persistence, mobility, and degradation of this compound in soil and water. nih.gov | Inform environmental risk assessments and guide the development of greener alternatives. |

| Toxicological Models | Predict the potential toxicity of this compound to non-target organisms. | Ensure the environmental safety of this compound and its metabolites. |

Interdisciplinary Approaches and Collaborative Research for this compound Studies

The multifaceted challenges in developing a new therapeutic agent like this compound necessitate a highly interdisciplinary and collaborative research effort. The journey from a promising compound to a clinically approved drug requires expertise spanning medicinal chemistry, parasitology, pharmacology, toxicology, and clinical medicine. mdpi.com The fight against neglected tropical diseases such as Human African Trypanosomiasis has benefited immensely from public-private partnerships and international collaborations that bring together academic institutions, pharmaceutical companies, and non-governmental organizations. tandfonline.commdpi.com